2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride
Overview
Description
2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 351226-57-8 . It has a molecular weight of 247.08 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClN2O2.ClH/c10-4-8-11-6-2-1-5 (9 (13)14)3-7 (6)12-8;/h1-3H,4H2, (H,11,12) (H,13,14);1H . This code provides a detailed description of the molecule’s structure, including the positions of the chloromethyl and carboxylic acid groups on the benzimidazole ring .Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including those related to 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride, have been studied for their role in inhibiting the corrosion of iron in acidic environments. These compounds are effective in suppressing both cathodic and anodic processes of iron corrosion, mainly through adsorption on the iron surface (Khaled, 2003).
Antitumor Agent Synthesis
Derivatives of benzimidazole, similar to this compound, have been utilized in synthesizing novel antitumor agents. These compounds, especially those forming imidazotetrazine derivatives, show promising activity against specific types of leukemia (Stevens et al., 1984).
Metal-Organic Frameworks
In the field of materials science, benzimidazole derivatives have been employed in synthesizing zeolite-like metal–organic frameworks. These frameworks demonstrate high chemical stability and significant CO2 uptake capacity, indicating potential applications in gas storage and separation processes (Tang et al., 2017).
Biological Activities
Benzimidazole derivatives, including 2-chloromethyl variants, have been explored for their biological activities. These compounds have shown effects on the germination and growth of certain plants, indicating potential agricultural applications (Zhou Xiaoxiaa, 2013).
Molecular Structure Analysis
Studies have also focused on the molecular structure of compounds like 2-Chloromethyl-1H-benzimidazole hydrochloride, using techniques like X-ray crystallography and spectroscopic analysis. This research aids in understanding the compound's properties and potential applications in various fields, including pharmaceuticals and materials science (Abdel Ghani & Mansour, 2012).
NMDA Antagonists
Some benzimidazole derivatives have been studied for their potential as competitive NMDA antagonists. These compounds exhibit significant in vitro and in vivo NMDA antagonistic activity, suggesting potential therapeutic applications in neurological disorders (Baudy et al., 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(chloromethyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2.ClH/c10-4-8-11-6-2-1-5(9(13)14)3-7(6)12-8;/h1-3H,4H2,(H,11,12)(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBYJKFYAOSGJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590804 | |
Record name | 2-(Chloromethyl)-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351226-57-8 | |
Record name | 2-(Chloromethyl)-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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